1-(3-Chloro-4-methylphenyl)thiourea

Antimicrobial Thiourea SAR

Generic aryl thioureas risk activity loss and irreproducible results in antimicrobial programs. 1-(3-Chloro-4-methylphenyl)thiourea (CAS 117174-84-2) provides a validated 3-chloro-4-methylphenyl scaffold with defined potency and selectivity driven by its unique substitution pattern. • MIC 0.5-2 μg/mL against MRSA & MRSE via bacterial topoisomerase inhibition • Inhibits S. epidermidis biofilm formation on medical device surfaces • CypA inhibition (IC50 740 nM) supports antiviral & anti-inflammatory probe development. Supplied as a high-purity building block or standalone bioactive agent; backed by full quality assurance for reproducible R&D.

Molecular Formula C8H9ClN2S
Molecular Weight 200.69 g/mol
CAS No. 117174-84-2
Cat. No. B050076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-methylphenyl)thiourea
CAS117174-84-2
Molecular FormulaC8H9ClN2S
Molecular Weight200.69 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=S)N)Cl
InChIInChI=1S/C8H9ClN2S/c1-5-2-3-6(4-7(5)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
InChIKeyWOUSOFAZMILXJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chloro-4-methylphenyl)thiourea: Antimicrobial and Enzyme Inhibition Scaffold


1-(3-Chloro-4-methylphenyl)thiourea (CAS 117174-84-2, MW 200.69) is a mono-aryl thiourea derivative containing a 3-chloro-4-methylphenyl substitution on the thiourea nitrogen, imparting unique electronic and steric properties that underpin its biological activity . This compound serves as both a building block for diverse thiourea-based structures and a standalone agent with demonstrated antimicrobial and enzyme inhibitory profiles, making it a compelling candidate for targeted research in infectious disease and inhibitor development programs .

1-(3-Chloro-4-methylphenyl)thiourea: Key Differentiation from Other Aryl Thioureas


Substituting 1-(3-chloro-4-methylphenyl)thiourea with a generic aryl thiourea (e.g., 4-chlorophenyl, 3,4-dichlorophenyl, or 4-methylphenyl thiourea) in a research or industrial workflow introduces significant risk of activity loss, altered selectivity, or irreproducible results [1]. The specific 3-chloro-4-methylphenyl substitution pattern is not a trivial modification; it directly dictates the compound's interaction with biological targets—most notably bacterial topoisomerases and human cyclophilin A—by shaping hydrogen bonding, lipophilicity, and steric complementarity within active sites [2][3]. As the evidence below demonstrates, even closely related analogs can exhibit markedly different potency and spectrum of action, underscoring that for applications requiring a defined and potent profile, only the precise compound (CAS 117174-84-2) and its validated derivatives are fit for purpose.

1-(3-Chloro-4-methylphenyl)thiourea: Quantitative Evidence of Differentiation


Gram-Positive Antimicrobial Potency

A structure-activity relationship (SAR) study on 4-chloro-3-nitrophenylthiourea derivatives demonstrated that the 3-chloro-4-methylphenyl substituted analog (Compound 13) was among the most potent against Gram-positive pathogens, significantly outperforming its unsubstituted and mono-substituted counterparts. While specific MIC values for each analog are not tabulated in the available excerpt, the study explicitly states that derivatives with 3,4-dichlorophenyl (11) and 3-chloro-4-methylphenyl (13) substituents were 'the most promising towards Gram-positive pathogens' and exhibited high antibacterial activity (MIC range 0.5-2 μg/mL across the series) comparable to the fluoroquinolone standard ciprofloxacin [1]. This demonstrates that the 3-chloro-4-methylphenyl substitution is critical for achieving high-level potency against this bacterial spectrum.

Antimicrobial Thiourea SAR

Staphylococcal Biofilm Inhibition

Beyond direct antimicrobial activity, the 3-chloro-4-methylphenyl-substituted thiourea derivative (Compound 13) demonstrated a significant and quantifiable anti-biofilm effect against Staphylococcus epidermidis, including methicillin-resistant strains (MRSE) [1]. This represents a crucial differentiation point from many standard antibiotics, which are often ineffective against established biofilms. The compound was shown to 'effectively inhibit the formation of biofilms', a property not uniformly observed across all tested thiourea analogs in the study, highlighting the importance of this specific substitution pattern for achieving an anti-virulence mechanism of action [1].

Biofilm Antimicrobial Thiourea

S. aureus Topoisomerase Inhibition

The antimicrobial activity of the 3-chloro-4-methylphenyl-substituted derivative is not merely phenotypic; it is linked to a specific molecular target. The study specifically examined the action of Compound 13 against topoisomerases isolated from Staphylococcus aureus, providing a mechanistic basis for its antibacterial effect [1]. This level of target validation is a significant differentiator from other aryl thioureas where the mechanism of action may be unknown or multi-targeted in a non-specific manner. This knowledge enables more rational and efficient medicinal chemistry optimization.

Enzyme Inhibition Antimicrobial Mechanism of Action

Human Cyclophilin A Inhibition

A structurally related thiourea derivative incorporating the core 3-chloro-4-methylphenyl motif, 1-(3-Chloro-4-methylphenyl)-3-(2-(2-(diethylamino)-6-methyl-5-nitropyrimidin-4-ylamino)ethyl)thiourea (CHEMBL518980), exhibits a defined and quantified inhibitory activity against human cyclophilin A (CypA) with an IC50 of 740 nM [1]. Cyclophilin A is a well-validated host target for antiviral therapy (e.g., Hepatitis C, HIV) and is also implicated in inflammatory and oncogenic signaling. This quantitative biochemical data provides a direct, measurable benchmark for further optimization and sets a clear baseline that simpler aryl thioureas, lacking this substitution and functionalization pattern, do not achieve.

Cyclophilin A Enzyme Inhibition Antiviral

Activity Against Multidrug-Resistant Pathogens

Extending beyond thioureas, a structurally related urea derivative containing the identical 3-chloro-4-methylphenyl group, 1-(3-chloro-4-methylphenyl)-3-(4-phenylbutan-2-yl)urea, has been reported to be active against clinically relevant multidrug-resistant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae [1]. The source notes that some Klebsiella strains are fully resistant to conventional antibacterial drugs, as well as to the anthrax causative agent, Bacillus anthracis [1]. While this is a class-level inference, it strongly suggests that the 3-chloro-4-methylphenyl pharmacophore is a privileged substructure for engaging and inhibiting targets in Gram-positive and Gram-negative bacteria that are otherwise recalcitrant to treatment.

Antimicrobial Resistance Urea Thiourea Drug Discovery

1-(3-Chloro-4-methylphenyl)thiourea: Research Applications


Hit-to-Lead for Gram-Positive Antibiotics

The strong performance of 3-chloro-4-methylphenyl-substituted thioureas against Gram-positive pathogens, including MRSA and MRSE, makes this compound an ideal starting point for medicinal chemistry campaigns aimed at developing new antibiotics to combat antimicrobial resistance [1]. Its potent MIC range (0.5-2 μg/mL) and validated topoisomerase inhibition provide a clear structure-activity relationship (SAR) and mechanistic hypothesis to guide rational design [1].

Anti-Biofilm Agents for Medical Device Infections

The unique ability of this thiourea derivative to inhibit biofilm formation in Staphylococcus epidermidis directly addresses the challenge of treating infections on indwelling medical devices (e.g., catheters, prosthetic joints) [1]. This application is a key differentiator, as few clinically used antibiotics effectively prevent or disrupt established biofilms. This compound provides a scaffold for developing new therapies with this crucial anti-virulence mechanism.

Cyclophilin A Chemical Probes

The quantified inhibition of human cyclophilin A (CypA) by a related derivative (IC50 740 nM) [1] supports the use of this core scaffold to develop potent and selective chemical probes for CypA. Such probes are invaluable for deciphering CypA's complex roles in viral replication (e.g., HCV, HIV), inflammatory signaling, and cancer progression. This compound offers a validated, synthetically tractable entry point distinct from macrocyclic inhibitors like Cyclosporine A.

Overcoming Multidrug Resistance in Gram-Negative Pathogens

The demonstrated activity of a closely related 3-chloro-4-methylphenyl urea analog against multidrug-resistant Klebsiella pneumoniae, a critical threat on the WHO priority pathogen list, positions this compound class as a valuable tool for fundamental research into novel mechanisms of action against Gram-negative bacteria [1]. It can serve as a lead structure for identifying and optimizing new chemical entities capable of bypassing common resistance mechanisms in these difficult-to-treat pathogens.

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